REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[CH3:5])([O:7][CH2:6][CH3:8])=[O:9].[CH2:10]([CH2:11][CH2:12][CH3:13])[NH:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:19]([O:20][CH2:21][CH3:22])[CH3:23]>>[C:1]([CH2:2][C:3](=[O:4])[CH3:5])(=[O:7])[N:14]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Type
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product
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Smiles
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CCCCN(CCCC)C(=O)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |